3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride
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Overview
Description
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride is a chemical compound with the molecular formula C14H23ClN2. It is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and an aniline moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, 3,4-dimethylpyrrolidine can be prepared by the reaction of 3,4-dimethyl-1,5-diaminopentane with a suitable cyclizing agent.
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of 3,4-dimethylpyrrolidine with 2-bromoethylbenzene under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline
- **3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline hydrochloride
- **3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline sulfate
Uniqueness
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPLPSZPLVWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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